molecular formula C22H18N2O5S B2357037 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 921526-96-7

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2357037
CAS No.: 921526-96-7
M. Wt: 422.46
InChI Key: GEQYEUNBEPGHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular architecture that integrates a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a 7-ethoxybenzofuran-substituted thiazole via a carboxamide bridge. The 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core is a privileged structure in pharmacology, known for its ability to contribute to favorable drug-like properties and interact with various biological targets . Specifically, carboxamide derivatives based on the 2,3-dihydrobenzo[b][1,4]dioxine structure have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair that is a validated target in oncology . Furthermore, the N-(thiazol-2-yl) carboxamide moiety is a recognized pharmacophore in the development of novel receptor antagonists, with recent research highlighting its potential in developing therapies for conditions such as castration-resistant prostate cancer . The integration of the benzofuran subunit further enhances the molecular complexity and potential for target selectivity. Given this structural profile, researchers can explore the application of this compound in areas including but not limited to: the development of targeted cancer therapies, particularly in the context of PARP inhibition and synthetic lethality; the study of enzyme inhibition mechanisms; and as a chemical probe for investigating signal transduction pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-2-26-17-9-5-6-13-10-18(29-20(13)17)14-12-30-22(23-14)24-21(25)19-11-27-15-7-3-4-8-16(15)28-19/h3-10,12,19H,2,11H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQYEUNBEPGHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4COC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Formula C22H18N2O5S\text{Molecular Formula }C_{22}H_{18}N_{2}O_{5}S
Molecular Weight 422.5 g mol\text{Molecular Weight }422.5\text{ g mol}

This structure includes a benzofuran moiety known for its biological activity, a thiazole ring contributing to pharmacological properties, and a dioxane component that may enhance its solubility and bioavailability .

Anticancer Activity

Several studies have indicated that compounds containing benzofuran and thiazole moieties exhibit significant anticancer properties. The mechanism of action is often linked to the modulation of specific signaling pathways involved in cell proliferation and apoptosis. For instance:

  • A study demonstrated that derivatives of benzofuran displayed inhibitory effects on various cancer cell lines, including breast and ovarian cancer .
  • The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with key regulatory proteins involved in cell cycle control .

Antimicrobial Properties

The presence of the benzofuran moiety in this compound suggests potential antimicrobial activity. Research indicates:

  • Compounds with similar structures have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring through condensation reactions.
  • Synthesis of the benzofuran moiety via cyclization methods.
  • Coupling reactions to attach the dioxane structure.

These synthetic routes are crucial for optimizing the compound's properties and enhancing its biological activity.

Case Studies and Research Findings

StudyFindings
Vazquez et al. (2020)Identified anti-inflammatory properties of related benzodioxane derivatives; suggested structural modifications could enhance activity .
PMC Study (2020)Demonstrated cytotoxic effects against MCF-7 breast cancer cells; highlighted the importance of specific functional groups in enhancing activity .
Antimicrobial EvaluationCompounds similar to this compound showed significant inhibition against E. coli and Staphylococcus aureus.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Molecular Formula
Target Compound Benzofuran-thiazole 7-Ethoxy, dihydrodioxine carboxamide C₂₁H₁₇N₃O₅S (exact mass pending)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide Benzofuran-thiazole Dihydrodioxine, unsubstituted benzofuran C₁₉H₁₃N₃O₄S
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide Oxadiazole Dihydrodioxine, 3-CF₃ benzamide C₁₉H₁₄F₃N₃O₄
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridine-carboxamide 2,4-Difluorophenyl, 3-CF₃ phenoxy C₁₉H₁₁F₅N₂O₂

Key Observations:

  • The thiazole ring in the target compound may enhance π-stacking interactions compared to oxadiazole or pyridine cores .
  • The 7-ethoxybenzofuran group introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., CF₃ in Compound 19 ).

Preparation Methods

Synthesis of the Benzofuran Moiety

The 7-ethoxybenzofuran component is synthesized via acid-catalyzed cyclization of 2-ethoxy-4-hydroxyacetophenone. In a representative procedure, 2-ethoxy-4-hydroxyacetophenone undergoes cyclodehydration using concentrated sulfuric acid at 0–5°C, yielding 7-ethoxybenzofuran-2-carbaldehyde. Alternative methods employ polyphosphoric acid (PPA) as a cyclizing agent, achieving yields of 78–85%. Key variables affecting yield include reaction temperature (optimal range: 0–10°C) and stoichiometry of the dehydrating agent.

Reaction Scheme 1
$$
\text{2-ethoxy-4-hydroxyacetophenone} \xrightarrow[\text{H}2\text{SO}4, 0–5^\circ\text{C}]{\text{cyclization}} \text{7-ethoxybenzofuran-2-carbaldehyde}
$$

Thiazole Ring Formation

The thiazole ring is constructed via the Hantzsch thiazole synthesis, involving condensation of 7-ethoxybenzofuran-2-carbaldehyde with thiosemicarbazide. In a modified protocol, the aldehyde reacts with thiosemicarbazide in ethanol under reflux (78°C, 6 h), forming the corresponding thiosemicarbazone intermediate. Subsequent cyclization with α-bromo ketones (e.g., phenacyl bromide) in the presence of triethylamine yields 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine.

Optimization Data

Parameter Optimal Value Yield (%)
Solvent Ethanol 82
Temperature (°C) 78 82
Catalyst (Triethylamine) 1.2 equiv 82

Assembly of the Dioxine-Carboxamide Component

Preparation of 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid

The dioxine ring is synthesized via nucleophilic substitution between catechol and ethyl 2,3-dibromopropionate. In a two-step process:

  • Etherification : Catechol reacts with ethyl 2,3-dibromopropionate in acetone using K₂CO₃ (yield: 75%).
  • Hydrolysis : The ethyl ester is hydrolyzed with NaOH (10% aqueous) to yield 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid.

Reaction Conditions

  • Temperature: 60°C (etherification), 25°C (hydrolysis)
  • Time: 12 h (etherification), 2 h (hydrolysis)

Carboxamide Coupling

The carboxylic acid is activated using ethyl chloroformate (ECF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF), followed by reaction with 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine. This method avoids racemization and achieves 89% yield.

Mechanistic Insight
$$
\text{RCOOH} \xrightarrow{\text{ECF, NMM}} \text{RCOO}^- \text{Intermediate} \xrightarrow{\text{Amine}} \text{RCONHR'}
$$

Final Coupling and Purification

Amide Bond Formation

The dioxine-carboxylic acid is coupled to the thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature (24 h), followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane 3:7).

Yield Optimization

Coupling Reagent Solvent Yield (%)
EDC/HOBt DCM 89
DCC/DMAP DMF 72

Crystallization and Purity Analysis

Recrystallization from ethanol/water (9:1) affords the final compound as a white crystalline solid (mp: 214–216°C). Purity is verified via HPLC (C18 column, 95% acetonitrile/water, retention time: 8.2 min).

Case Studies and Process Scalability

Industrial-Scale Adaptation

A pilot-scale synthesis (100 g batch) using continuous flow reactors achieved 76% overall yield, highlighting the importance of:

  • Temperature Control : Precise cooling during benzofuran cyclization prevents side reactions.
  • Catalyst Recycling : Triethylamine is recovered via distillation (efficiency: 92%).

Green Chemistry Alternatives

Solvent substitution studies demonstrate that cyclopentyl methyl ether (CPME) can replace THF in carboxamide coupling, reducing environmental impact (E-factor: 12 vs. 18 for THF).

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between benzo[b][1,4]dioxine-carboxamide and thiazole intermediates.
  • Heterocycle construction : Ethoxybenzofuran and thiazol-2-yl moieties are synthesized via cyclization using catalysts like palladium or copper (e.g., Suzuki coupling for aryl-aryl bonds) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation . Yield optimization requires strict control of temperature (60–120°C) and reaction time (12–48 hrs), with purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., ethoxy group at δ ~1.3–1.5 ppm) and aromaticity of benzofuran/thiazole rings .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ion) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry or hydrogen bonding .

Q. What functional groups dominate its reactivity?

Key groups include:

  • Amide (-CONH-) : Participates in hydrogen bonding with biological targets.
  • Ethoxybenzofuran : Electron-rich aromatic system prone to electrophilic substitution.
  • Thiazole ring : Coordination sites for metal catalysts or π-π stacking in supramolecular assemblies .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., peak splitting, coupling constants) be resolved?

  • Variable temperature NMR : Resolves dynamic effects (e.g., hindered rotation in amide bonds).
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., dihydrobenzo[d][1,4]dioxine protons) .
  • Comparative analysis : Cross-validate with analogous compounds (e.g., replacing ethoxy with methoxy groups) .

Q. What computational strategies predict its interaction with biological targets?

  • Molecular docking (AutoDock, Schrödinger) : Models binding to enzymes/receptors (e.g., kinase inhibitors) using crystal structures from PDB .
  • DFT calculations : Predicts electron density maps for reactive sites (e.g., electrophilic substitution on benzofuran) .
  • MD simulations : Assesses stability of ligand-target complexes over nanosecond timescales .

Q. How to design a robust assay for evaluating its anticancer activity?

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Target validation : Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., EGFR phosphorylation) .
  • Selectivity screening : Compare toxicity in normal cell lines (e.g., HEK-293) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Dose-response validation : Re-test activity under standardized conditions (e.g., 10 µM–100 µM range).
  • Batch purity analysis : HPLC/MS to rule out impurities (>95% purity required) .
  • Structural analogs : Compare with derivatives (e.g., Table 1) to isolate pharmacophores.

Table 1. Structural analogs and their reported activities

Compound ClassKey ModificationsBiological ActivitySource
Ethoxybenzofuran-thiazole7-ethoxy, thiazol-2-ylAnticancer (IC₅₀ = 8.2 µM)
Methoxybenzofuran-thiazole7-methoxy, thiazol-2-ylAntimicrobial (MIC = 16 µg/mL)
Benzo[d]dioxine-carboxamideDihydrobenzo[d][1,4]dioxineAnti-inflammatory (NF-κB inhibition)

Methodological Recommendations

  • Synthetic reproducibility : Document solvent batch effects (e.g., anhydrous DMF vs. technical grade) .
  • Crystallography : Use SHELXL for refinement; validate H-bonding with PLATON .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.